5-Chloro-2,2-dimethyl-3-benzofuranone
Description
5-Chloro-2,2-dimethyl-3-benzofuranone is a benzofuranone derivative characterized by a chlorine atom at the 5-position and two methyl groups at the 2,2-positions of the fused benzofuran ring system. Benzofuranones are structurally significant due to their aromaticity and electron-rich framework, which enable diverse pharmacological and chemical applications.
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
5-chloro-2,2-dimethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H9ClO2/c1-10(2)9(12)7-5-6(11)3-4-8(7)13-10/h3-5H,1-2H3 |
InChI Key |
YULGYUXEAKRUNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=C(O1)C=CC(=C2)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivity of Benzofuranone Derivatives
Key Observations:
Substituent Effects on Bioactivity: The sulfonyl group in 5-chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran enhances solubility and likely strengthens protein binding via polar interactions, contributing to its reported antitumor and antimicrobial activities . Ascofuranone’s dihydroxy and methyl substituents enable hydrogen bonding and hydrophobic interactions, critical for its antifungal properties .
Spectroscopic Properties: Chlorinated furanones like 5-chloro-3-methyl-2(5H)-furanone exhibit distinct IR absorption at 1825 cm⁻¹, attributed to carbonyl stretching. Similar bands may occur in the target compound, though dimethyl substituents could shift absorption frequencies due to electron-donating effects .
Synthetic Accessibility: Sulfonyl-substituted benzofuranones require multi-step synthesis involving oxidation (e.g., using 3-chloroperoxybenzoic acid) , whereas methylthio derivatives (e.g., 5-chloro-2-(methylthio)-3(2H)-benzofuranone) may involve nucleophilic substitution reactions. The target compound’s synthesis likely parallels these methods but with dimethylation at the 2-position.
Pharmacological and Industrial Relevance
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